molecular formula C35H64N4O9 B12372227 N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide

N-(tert-butoxycarbonyl)-N-methyl-L-valyl-N-[(3R,4S,5S)-1-{(2S)-2-[(1R,2R)-2-carboxy-1-methoxypropyl]pyrrolidin-1-yl}-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N-methyl-L-valinamide

Cat. No.: B12372227
M. Wt: 684.9 g/mol
InChI Key: VBLMLZLMVRYBOT-ZULUKCPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-NMeVal-Val-Dil-Dap is a compound primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs). This compound is known for its role in facilitating the connection between an antibody and a drug, which is crucial in targeted drug delivery systems. The molecular formula of Boc-NMeVal-Val-Dil-Dap is C35H64N4O9, and it has a molecular weight of 684.90 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NMeVal-Val-Dil-Dap involves multiple steps, typically starting with the protection of amino acids and subsequent coupling reactions. The process generally includes:

    Protection of Amino Acids: The amino acids are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Coupling Reactions: The protected amino acids are then coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of catalysts such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product

Industrial Production Methods

Industrial production of Boc-NMeVal-Val-Dil-Dap follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-NMeVal-Val-Dil-Dap undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Boc-NMeVal-Val-Dil-Dap has a wide range of applications in scientific research, including:

Mechanism of Action

Boc-NMeVal-Val-Dil-Dap acts as a linker in ADCs, facilitating the connection between an antibody and a drug. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-NMeVal-Val-Dil-Dap is unique due to its specific structure, which provides optimal stability and reactivity for ADC synthesis. Its ability to undergo controlled cleavage makes it highly suitable for targeted drug delivery applications .

Properties

Molecular Formula

C35H64N4O9

Molecular Weight

684.9 g/mol

IUPAC Name

(2R,3R)-3-methoxy-3-[(2S)-1-[(3R,4S,5S)-3-methoxy-5-methyl-4-[methyl-[(2S)-3-methyl-2-[[(2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoyl]amino]butanoyl]amino]heptanoyl]pyrrolidin-2-yl]-2-methylpropanoic acid

InChI

InChI=1S/C35H64N4O9/c1-15-22(6)29(25(46-13)19-26(40)39-18-16-17-24(39)30(47-14)23(7)33(43)44)37(11)32(42)27(20(2)3)36-31(41)28(21(4)5)38(12)34(45)48-35(8,9)10/h20-25,27-30H,15-19H2,1-14H3,(H,36,41)(H,43,44)/t22-,23+,24-,25+,27-,28-,29-,30+/m0/s1

InChI Key

VBLMLZLMVRYBOT-ZULUKCPQSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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